23-Hydroxybudesonide

描述

Synthesis Analysis

The synthesis of 23-hydroxybudesonide and related compounds often involves hydroxylation reactions, where a hydrogen atom is replaced by a hydroxyl group (OH). A method reported for the hydroxylation of steroids at carbon 21, which is closely related to the 23 position of interest, involves adrenal tissue preparations and a microsomal fraction of beef adrenals in the presence of reduced nucleotides and atmospheric oxygen (Ryan & Engel, 1957). Another relevant synthesis approach describes the direct hydroxylation at C-23 using the oxidoperoxymolybdenum (hexamethylphosphoric triamide) pyridine complex, showcasing a method for introducing a hydroxyl group at specific positions on steroid frameworks (Kutner & Jaworska, 1982).

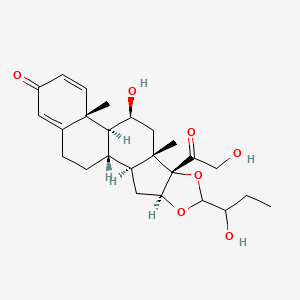

Molecular Structure Analysis

The molecular structure of 23-hydroxybudesonide, like that of other hydroxylated steroids, is complex and features multiple chiral centers. The absolute configuration at C-23, crucial for its biological activity, can be determined through techniques such as molecular rotation and circular dichroism measurements. This structural complexity plays a significant role in the compound's chemical behavior and interaction with biological molecules.

Chemical Reactions and Properties

23-Hydroxybudesonide can participate in various chemical reactions characteristic of hydroxylated steroids, including esterification, oxidation, and conjugation reactions. These transformations can affect the compound's solubility, reactivity, and biological activity. The presence of a hydroxyl group at the 23 position influences the compound's physicochemical properties, such as its critical micellar concentration and hydrophilicity, compared to non-hydroxylated counterparts (Roda et al., 1990).

科研应用

Metabolism of Budesonide : A study by Edsbäcker et al. (1987) explored the metabolism of budesonide in rats, mice, and humans. The study found that epimer 22S of budesonide produces a metabolite tentatively identified as 23-hydroxybudesonide, indicating the role of this compound in the metabolic pathway of budesonide (Edsbäcker et al., 1987).

Pharmacokinetics and Liver Distribution : Guo et al. (2018) established a method for the determination of 23-hydroxybetulinic acid, a compound similar in structure to 23-Hydroxybudesonide, in rat plasma and liver. This method was applied to a pharmacokinetics and liver distribution study, providing insight into the compound's behavior in biological systems (Guo et al., 2018).

Liver First-Pass Effect and Distribution : Tian et al. (2018) conducted a study on the pharmacokinetics, liver first-pass effect, and distribution of various compounds including 23-hydroxybetulinic acid. This research adds to the understanding of how compounds similar to 23-Hydroxybudesonide are processed in the body (Tian et al., 2018).

Antitumor Activities : Research by Zheng et al. (2010) explored the antitumor activities of 23-Hydroxybetulinic acid and its synergistic effects with doxorubicin. This study highlights the potential application of compounds like 23-Hydroxybudesonide in cancer treatment (Zheng et al., 2010).

Apoptotic Effect in Cancer Treatment : Ji et al. (2002) investigated the apoptotic effects of 23-Hydroxybetulinic acid on human leukemia HL-60 cells, further emphasizing the potential of this compound in cancer therapy (Ji et al., 2002).

Safety And Hazards

未来方向

While there are no specific future directions mentioned for 23-Hydroxybudesonide, the pharmacological treatment of Generalised Anxiety Disorder suggests the modulation of either the serotonin or the GABA neurotransmitter systems as the basis for the most effective treatments7. This could potentially open up new avenues for research into 23-Hydroxybudesonide and its applications.

Please note that this information is based on the available resources and may not be fully comprehensive.

性质

IUPAC Name |

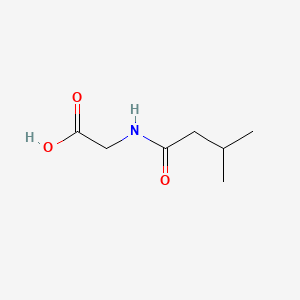

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFKEHNWUXWRPI-ONOUISOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxybudesonide | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)